4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a phenyl group, a pyrazine ring, a pyrazole ring, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the oxane carboxamide moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The phenyl, pyrazine, and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl, pyrazine, or pyrazole rings .
Scientific Research Applications
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazine and pyrazole rings, such as:
- 4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
- 4-phenyl-N-{2-[3-(quinolin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide .
Uniqueness
What sets 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(21(7-14-28-15-8-21)17-4-2-1-3-5-17)24-11-13-26-12-6-18(25-26)19-16-22-9-10-23-19/h1-6,9-10,12,16H,7-8,11,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYGPDKZBULHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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